molecular formula C15H14O3 B4238713 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B4238713
M. Wt: 242.27 g/mol
InChI Key: LKIKMHBWPUNRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-7H-furo[3,2-g]chromen-7-one, also known as TBF, is a synthetic compound that belongs to the class of coumarins. TBF has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one is not fully understood. However, studies have suggested that 3-tert-butyl-7H-furo[3,2-g]chromen-7-one exerts its biological effects by interacting with various cellular targets. In cancer cells, 3-tert-butyl-7H-furo[3,2-g]chromen-7-one induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 3-tert-butyl-7H-furo[3,2-g]chromen-7-one also inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In inflammatory cells, 3-tert-butyl-7H-furo[3,2-g]chromen-7-one inhibits the production of pro-inflammatory cytokines by suppressing the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
3-tert-butyl-7H-furo[3,2-g]chromen-7-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-tert-butyl-7H-furo[3,2-g]chromen-7-one inhibits cell growth and induces apoptosis. 3-tert-butyl-7H-furo[3,2-g]chromen-7-one also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death. In inflammatory cells, 3-tert-butyl-7H-furo[3,2-g]chromen-7-one reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. 3-tert-butyl-7H-furo[3,2-g]chromen-7-one has also been shown to have antioxidant properties, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

3-tert-butyl-7H-furo[3,2-g]chromen-7-one has several advantages and limitations for lab experiments. One of the advantages is that 3-tert-butyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound, which means that it can be easily synthesized in large quantities. 3-tert-butyl-7H-furo[3,2-g]chromen-7-one is also stable under normal laboratory conditions, which makes it easy to handle. However, one of the limitations of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target 3-tert-butyl-7H-furo[3,2-g]chromen-7-one's biological effects. Another limitation is that 3-tert-butyl-7H-furo[3,2-g]chromen-7-one has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the study of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one. One direction is to investigate the potential use of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one as a photosensitizer in photodynamic therapy. Another direction is to study the pharmacokinetics of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one in vivo, which will provide valuable information on its absorption, distribution, metabolism, and excretion. Additionally, further studies are needed to fully understand the mechanism of action of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one and its potential applications in various fields of scientific research.

Scientific Research Applications

3-tert-butyl-7H-furo[3,2-g]chromen-7-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-tert-butyl-7H-furo[3,2-g]chromen-7-one has been investigated for its anticancer properties. Studies have shown that 3-tert-butyl-7H-furo[3,2-g]chromen-7-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-tert-butyl-7H-furo[3,2-g]chromen-7-one has also been studied for its anti-inflammatory properties. In a study conducted on animal models, 3-tert-butyl-7H-furo[3,2-g]chromen-7-one was found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-tert-butyl-7H-furo[3,2-g]chromen-7-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

3-tert-butylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-15(2,3)11-8-17-13-7-12-9(6-10(11)13)4-5-14(16)18-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIKMHBWPUNRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC2=C1C=C3C=CC(=O)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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